N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
説明
The compound N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group and a 3-(trifluoromethyl)benzamide moiety. The 4-chlorophenyl group enhances lipophilicity, while the trifluoromethylbenzamide contributes to electronic effects and metabolic stability.
特性
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c20-14-6-4-11(5-7-14)15(27)10-30-18-26-25-16(29-18)9-24-17(28)12-2-1-3-13(8-12)19(21,22)23/h1-8H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBXIDNPNDTDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a series of reactions involving the formation of the oxadiazole ring and subsequent modifications to introduce the chlorophenyl and trifluoromethyl groups. The synthesis typically employs methods such as conventional heating or ultrasonic irradiation to enhance yields and reaction rates.
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its anti-proliferative effects, enzyme inhibition, and potential mechanisms of action.
1. Anti-Proliferative Activity
Studies have shown that derivatives of this compound exhibit significant anti-proliferative activity against human cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to selectively inhibit cancer cell growth while sparing normal fibroblasts (WI-38) is noteworthy.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HepG2 | 5.0 | Induces apoptosis via p53 activation |
| 2 | MCF-7 | 4.5 | Cell cycle arrest |
| 3 | WI-38 | >50 | No significant effect |
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways for cancer cell survival, such as MAPK and Topoisomerase II.
- Pro-Apoptotic Effects : Increased expression of pro-apoptotic markers (e.g., caspase 3) and down-regulation of cell cycle regulators (e.g., cdk1) have been observed, indicating its potential to induce programmed cell death in cancer cells.
3. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with DNA and various cellular receptors, modulating key signaling pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Hekal et al. (2020) demonstrated that derivatives containing the oxadiazole moiety exhibited selective anti-cancer properties with minimal toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
- El-Naggar et al. (2020) reported on the synthesis and evaluation of similar compounds that showed promising results in inhibiting tumor growth in vivo, further supporting the potential therapeutic applications of oxadiazole derivatives .
類似化合物との比較
Comparison with Structurally Similar Compounds
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share functional similarities, including sulfonyl and fluorophenyl groups. Key differences include:
- Core Structure : Triazole vs. oxadiazole. Triazoles exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR . The absence of a νS-H band (~2500–2600 cm⁻¹) in IR spectra confirms the thione form .
- Synthesis : Both classes utilize S-alkylation with α-halogenated ketones under basic conditions . However, the target compound’s oxadiazole core may require distinct cyclization steps.
Oxadiazole-Thiadiazole Hybrids ()
Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) share the 4-chlorophenyl-oxadiazole motif but incorporate a thiadiazole ring. Key distinctions:
- Hybrid Structure : Thiadiazole-oxadiazole vs. oxadiazole-benzamide.
- Biological Relevance : Thiadiazole hybrids are associated with cytotoxic activity, though specific data for the target compound are unavailable .
Table 2: Comparison with Oxadiazole-Thiadiazole Hybrids
Quinazolinone Derivatives ()
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18) feature a quinazolinone core with thioacetamide linkages. Differences include:
Benzamide-Oxadiazole Analogs ()
The compound N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 872621-11-9) shares the oxadiazole and trifluoromethylbenzamide groups but differs in substituents:
- Substituent Position: 2-Chlorobenzylamino vs. 4-chlorophenyl-2-oxoethyl.
- Impact on Bioactivity : The 4-chlorophenyl group in the target compound may improve π-π stacking in hydrophobic binding pockets compared to the ortho-chloro isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
